EMOLECULES 31255026
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Overview
Description
EMOLECULES 31255026, also known by its CAS number 105684-87-5, is a chemical compound with the molecular formula C12H16ClN3O2 and a molecular weight of 269.7273 . This compound is part of the extensive chemical space available for research and development in various scientific fields.
Chemical Reactions Analysis
EMOLECULES 31255026 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For instance, oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, while reduction reactions could use hydrogen gas with a palladium catalyst. Substitution reactions often involve nucleophiles or electrophiles under specific conditions. The major products formed from these reactions vary based on the reaction type and conditions employed .
Scientific Research Applications
EMOLECULES 31255026 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or ligand in biochemical assays. In medicine, it could be investigated for its potential therapeutic properties, such as its interaction with specific biological targets. Industrially, it may be used in the development of new materials or as an intermediate in the production of pharmaceuticals .
Comparison with Similar Compounds
EMOLECULES 31255026 can be compared with other similar compounds in terms of its structure and reactivity. Similar compounds include those with analogous functional groups or molecular frameworks. For example, compounds with similar molecular weights and functional groups may exhibit comparable reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its preparation, chemical reactivity, and mechanism of action make it a valuable tool for researchers in chemistry, biology, medicine, and industry. By understanding its properties and comparing it with similar compounds, scientists can harness its potential for innovative research and development.
Properties
IUPAC Name |
8-piperazin-1-yl-4H-1,4-benzoxazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2.ClH/c16-11-8-17-12-9(14-11)2-1-3-10(12)15-6-4-13-5-7-15;/h1-3,13H,4-8H2,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLVYSFQQURZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2OCC(=O)N3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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